molecular formula C22H20ClNO3 B12183995 9-(3-chloro-4-methylphenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one

9-(3-chloro-4-methylphenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one

Cat. No.: B12183995
M. Wt: 381.8 g/mol
InChI Key: CZCKWGXKFFMFMB-UHFFFAOYSA-N
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Description

9-(3-chloro-4-methylphenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-chloro-4-methylphenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the chromeno[6,7-e][1,3]oxazin ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the 3-chloro-4-methylphenyl group: This step often involves a substitution reaction where a suitable chloro-methylphenyl derivative is introduced.

    Final modifications: Additional steps may include methylation and other functional group transformations to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

9-(3-chloro-4-methylphenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties may offer advantages in specific applications.

Mechanism of Action

The mechanism of action of 9-(3-chloro-4-methylphenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(3-chloro-4-methylphenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one apart is its complex fused ring system and the presence of multiple functional groups

Properties

Molecular Formula

C22H20ClNO3

Molecular Weight

381.8 g/mol

IUPAC Name

6-(3-chloro-4-methylphenyl)-2-methyl-4,17-dioxa-6-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraen-16-one

InChI

InChI=1S/C22H20ClNO3/c1-12-6-7-15(9-19(12)23)24-10-14-8-18-16-4-3-5-17(16)22(25)27-21(18)13(2)20(14)26-11-24/h6-9H,3-5,10-11H2,1-2H3

InChI Key

CZCKWGXKFFMFMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC3=CC4=C(C(=C3OC2)C)OC(=O)C5=C4CCC5)Cl

Origin of Product

United States

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